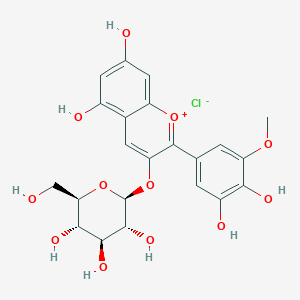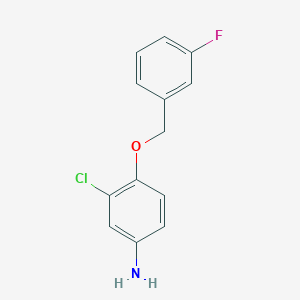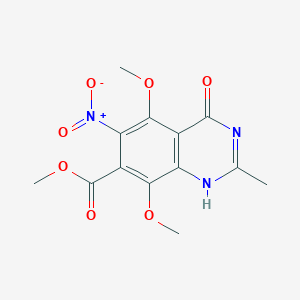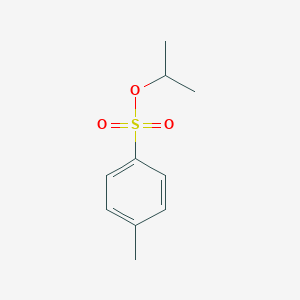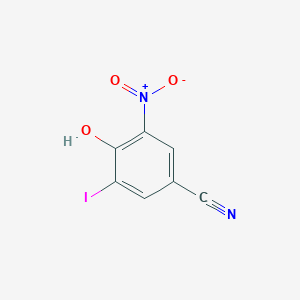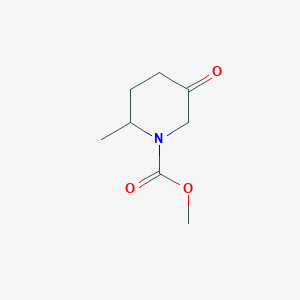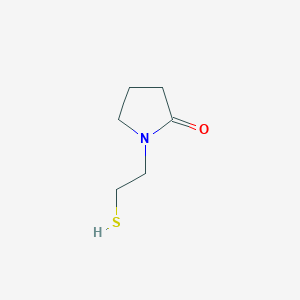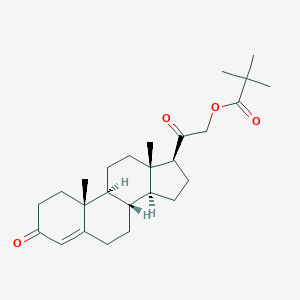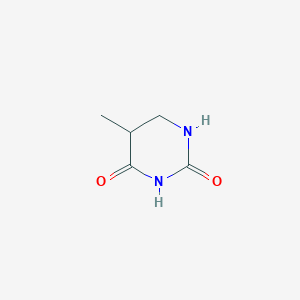
二氢胸腺嘧啶
描述
二氢胸腺嘧啶是一种嘧啶衍生物,是胸腺嘧啶代谢过程中的中间产物该化合物在核酸代谢研究中具有重要意义,并在科学研究中具有多种应用 .
科学研究应用
二氢胸腺嘧啶在科学研究中具有多种应用:
化学: 用作研究嘧啶衍生物行为的模型化合物。
生物学: 在研究 DNA 修复机制和核酸代谢方面发挥作用。
医学: 正在研究其在抗病毒治疗中的潜力,特别是在合成用于 HIV/AIDS 治疗的核苷类似物方面.
工业: 用于生产药物,并作为合成各种化合物的先驱.
作用机制
二氢胸腺嘧啶主要通过其在胸腺嘧啶代谢中的作用发挥其作用。二氢嘧啶脱氢酶催化胸腺嘧啶还原为二氢胸腺嘧啶,然后被二氢嘧啶酶水解生成 N-氨基甲酰基-β-丙氨酸。 该化合物通过β-脲基丙酸酶进一步转化为β-丙氨酸 .
类似化合物:
二氢尿嘧啶: 另一种二氢嘧啶衍生物,在结构和功能上类似于二氢胸腺嘧啶。
胸腺嘧啶: 二氢胸腺嘧啶的母体化合物。
尿嘧啶: 一种与胸腺嘧啶类似的嘧啶碱基,但缺少 5 位的甲基。
独特性: 其参与各种化学反应的能力也使其成为合成化学中的宝贵化合物 .
生化分析
Biochemical Properties
Dihydrothymine is involved in the pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into dihydrothymine . Then, dihydropyrimidinase hydrolyzes dihydrothymine into N-carbamyl-beta-alanine .
Cellular Effects
It is known that Dihydrothymine can be toxic when present at abnormally high levels . This suggests that it may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it is involved in the pyrimidine metabolism pathway . It is likely that Dihydrothymine exerts its effects at the molecular level through interactions with enzymes and other biomolecules, potentially influencing enzyme activity and gene expression.
Dosage Effects in Animal Models
It is known that Dihydrothymine can be toxic when present at abnormally high levels . This suggests that high doses of Dihydrothymine could have adverse effects.
Metabolic Pathways
Dihydrothymine is involved in the pyrimidine metabolism pathway . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase . These interactions could potentially influence metabolic flux or metabolite levels.
准备方法
合成路线和反应条件: 二氢胸腺嘧啶可以通过胸腺嘧啶的还原反应合成。 还原过程通常涉及使用二氢嘧啶脱氢酶,该酶催化胸腺嘧啶还原为二氢胸腺嘧啶 .
工业生产方法: 二氢胸腺嘧啶的工业生产通常涉及酶促过程,因为酶促过程具有特异性和效率高。 在受控环境中使用二氢嘧啶脱氢酶可确保该化合物的高产率和纯度 .
反应类型:
氧化: 二氢胸腺嘧啶可以被氧化回胸腺嘧啶。
还原: 如上所述,胸腺嘧啶可以被还原为二氢胸腺嘧啶。
取代: 二氢胸腺嘧啶可以参与取代反应,特别是在亲核试剂存在的情况下。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用二氢嘧啶脱氢酶进行酶促还原。
取代: 在碱性条件下可以使用氢氧根离子等亲核试剂。
主要产物:
氧化: 胸腺嘧啶。
还原: 二氢胸腺嘧啶。
相似化合物的比较
Dihydrouracil: Another dihydropyrimidine derivative, similar in structure and function to dihydrothymine.
Thymine: The parent compound from which dihydrothymine is derived.
Uracil: A pyrimidine base similar to thymine but lacking the methyl group at the 5-position.
Uniqueness: Its ability to participate in various chemical reactions also makes it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862375 | |
| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-04-8 | |
| Record name | Dihydrothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrothymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-5-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydrothymine form in DNA?
A1: Dihydrothymine primarily forms through the addition of a hydrogen radical (H•) to the C5-C6 double bond of thymine, followed by another hydrogen radical addition. [] This process reduces the double bond, creating a saturated six-membered ring. Ionizing radiation in an anaerobic environment is known to induce dihydrothymine formation. []
Q2: Is dihydrothymine found naturally in DNA?
A2: While not a standard DNA base, dihydrothymine can be found in low levels in the DNA of certain organisms due to enzymatic reduction or as a product of DNA damage. [] Elevated levels of dihydrothymine are often associated with oxidative stress and exposure to ionizing radiation. []
Q3: What is the molecular formula and weight of dihydrothymine?
A3: Dihydrothymine has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol.
Q4: How does the structure of dihydrothymine differ from thymine?
A4: The key difference lies in the saturation of the C5-C6 double bond in dihydrothymine. While thymine possesses a planar structure due to this double bond, dihydrothymine adopts a puckered conformation. [, ] This structural difference significantly impacts dihydrothymine's interaction with other DNA bases and its recognition by repair enzymes. []
Q5: What spectroscopic techniques are used to characterize dihydrothymine?
A5: Several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy, are employed to characterize dihydrothymine and its derivatives. [, , , , ] These techniques help elucidate its structure, formation mechanisms, and interactions with other molecules.
Q6: Does dihydrothymine affect DNA structure and function?
A6: Molecular dynamics simulations suggest that while dihydrothymine itself may not drastically distort DNA, other related lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) can significantly alter DNA structure, affecting processes like replication and repair. []
Q7: How stable is dihydrothymine under different conditions?
A7: Dihydrothymine exhibits varying stability depending on the environment. In aqueous solutions, it can undergo oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of products like thymine glycol and 5-hydroxy-5,6-dihydrothymine. [, ]
Q8: What are the common reactions involving dihydrothymine?
A8: Dihydrothymine can undergo various reactions, including oxidation, reduction, and halogenation. [, , , ] These reactions often lead to the formation of other modified thymine derivatives, some of which may possess different biological activities than dihydrothymine itself.
Q9: How does the presence of substituents on the dihydrothymine ring affect its reactivity?
A9: Substituents on the dihydrothymine ring can significantly influence its reactivity by altering its electron density and steric hindrance. [, ] For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents can hinder certain reaction pathways.
Q10: How is dihydrothymine quantified in biological samples?
A10: Dihydrothymine and its derivatives are commonly quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, , ]
Q11: What are the challenges associated with accurately measuring dihydrothymine levels?
A11: Challenges include its low abundance in biological samples, the potential for artifact formation during sample preparation, and the need for highly sensitive and specific analytical methods. [, ]
Q12: What are the current research priorities in the field of dihydrothymine?
A12: Research continues to explore the biological consequences of dihydrothymine lesions, the mechanisms of their repair, and their potential role in mutagenesis and disease. [, ] Additionally, researchers are investigating the use of dihydrothymine derivatives as potential therapeutic agents or diagnostic tools.
Q13: What are the potential applications of dihydrothymine research?
A13: A deeper understanding of dihydrothymine formation and repair could contribute to the development of novel strategies for cancer radiotherapy and the prevention of oxidative stress-related diseases. [] Furthermore, dihydrothymine derivatives could potentially serve as biomarkers for DNA damage or as tools for probing DNA repair pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


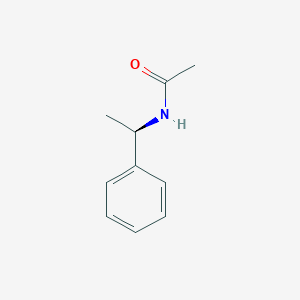
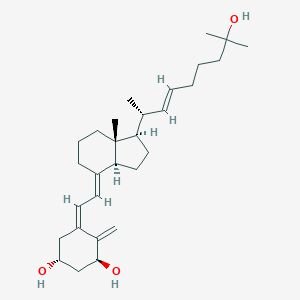
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid](/img/structure/B131388.png)

